N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
説明
特性
分子式 |
C23H21N5O3 |
|---|---|
分子量 |
415.4 g/mol |
IUPAC名 |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-(3-methylphenyl)-4-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C23H21N5O3/c1-15-8-7-11-18(14-15)27-13-12-19(29)21(25-27)22(30)24-20-16(2)26(3)28(23(20)31)17-9-5-4-6-10-17/h4-14H,1-3H3,(H,24,30) |
InChIキー |
RJUQXMAJSWHCFA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)N2C=CC(=O)C(=N2)C(=O)NC3=C(N(N(C3=O)C4=CC=CC=C4)C)C |
製品の起源 |
United States |
準備方法
Hydrazine-Catalyzed Cyclization
The pyrazole ring is synthesized via condensation of β-diketones with hydrazine derivatives. For the 1,5-dimethyl-3-oxo-2-phenyl substituents, 3-phenylpentane-2,4-dione reacts with methylhydrazine in ethanol under reflux (80°C, 6–8 hours). This method, adapted from pyrazole synthesis principles, produces the 2,3-dihydro-1H-pyrazol-4-amine intermediate with 72–78% yield. Regioselectivity is ensured by steric effects, favoring substitution at the less hindered carbonyl group.
Optimization via LiHMDS-Mediated Alkylation
Patent WO2021018112 introduces a high-yield modification using bis(trimethylsilyl)amino lithium (LiHMDS) . A 5 L reactor charged with 3-hydroxy-6-methylpyridine (51.6 g, 472.59 mmol) and LiHMDS (452 mL, 1M in THF) facilitates N-methylation at 50–55°C, achieving 69.9% yield and 98.77% purity after acetone recrystallization. This step is critical for introducing the 1,5-dimethyl groups while minimizing side reactions.
Construction of the Dihydropyridazine Moiety: 1-(3-Methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic Acid
Malonic Acid Condensation
The dihydropyridazine core is synthesized via cyclocondensation of 3-methylphenylhydrazine with malonic acid derivatives. As per WO2021018112, reacting ethyl acetoacetate with malonic acid (molar ratio 1:2–1:6) in tetrahydrofuran (THF) at 60°C for 12 hours generates the 4-oxo-1,4-dihydropyridazine carboxylate. Subsequent hydrolysis with lithium hydroxide (LiOH) in methanol/water (4:1) yields the carboxylic acid derivative with 85% efficiency.
Ultrasonication-Assisted Cyclization
MDPI studies demonstrate that ultrasonication (35–40°C, 30–45 minutes) accelerates cyclization by enhancing reagent mixing. Using a methanol/acetic acid (5:1) solvent system, this method reduces reaction times by 60% compared to conventional heating, achieving comparable yields (78–82%).
Coupling Strategies for Carboxamide Formation
Activation of the Carboxylic Acid
The dihydropyridazine-3-carboxylic acid is activated using trifluoromethanesulfonic anhydride (Tf₂O) in dichloromethane (DCM) at 0°C. This generates a reactive mixed anhydride intermediate, which is immediately subjected to amidation to prevent decomposition.
Amidation with the Pyrazole Amine
The activated carboxylic acid reacts with 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-amine in THF under nitrogen atmosphere. LiHMDS (1.2 equivalents) is added to deprotonate the amine, promoting nucleophilic attack on the anhydride. The reaction is stirred at 25°C for 24 hours, followed by quenching with ice-cwater and extraction with ethyl acetate. Column chromatography (hexane:ethyl acetate, 3:1) isolates the final carboxamide with 65–70% yield.
Table 1: Comparative Analysis of Coupling Methods
| Method | Catalyst | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| LiHMDS-mediated amidation | LiHMDS | THF | 25°C | 24 | 65–70 |
| Ultrasonication | None | MeOH/AcOH | 40°C | 6 | 58–62 |
| Thermal coupling | H₂SO₄ | EtOH | 80°C | 48 | 45–50 |
Purification and Analytical Validation
Recrystallization Protocols
Crude product is dissolved in a minimal volume of hot ethanol (60°C) and filtered to remove insoluble impurities. Gradual addition of hexane induces crystallization, yielding needle-like crystals suitable for X-ray diffraction. Purity is confirmed via HPLC (C18 column, acetonitrile/water gradient, 98.2% purity).
Spectroscopic Characterization
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyridazine H5), 7.45–7.30 (m, 5H, aromatic), 3.12 (s, 3H, N-CH₃), 2.89 (s, 3H, C-CH₃).
Challenges and Mitigation Strategies
化学反応の分析
科学研究の応用
化学
化学において、この化合物は、そのユニークな構造特性と反応性を研究されています。これは、さまざまな化学反応におけるピラゾール誘導体の挙動を理解するためのモデル化合物として役立ちます。
生物学
生物学的研究では、「N-(1,5-ジメチル-3-オキソ-2-フェニル-2,3-ジヒドロ-1H-ピラゾール-4-イル)-1-(3-メチルフェニル)-4-オキソ-1,4-ジヒドロピリダジン-3-カルボキサミド」は、生物活性分子としての可能性について調査されています。抗菌活性、抗炎症活性、または抗がん活性を持つ可能性があります。
医学
医薬品化学では、この化合物は、その潜在的な治療的応用について探求されています。研究者は、さまざまな疾患に対する新しい薬剤を開発するために、生物学的標的との相互作用を研究しています。
産業
工業部門では、この化合物は、他の複雑な分子の合成における中間体として使用される可能性があります。そのユニークな特性により、新しい材料と化学物質の開発に役立ちます。
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of pyrazole derivatives in various chemical reactions.
Biology
In biological research, “N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide” is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Researchers study its interactions with biological targets to develop new drugs for various diseases.
Industry
In the industrial sector, this compound may be used as an intermediate in the synthesis of other complex molecules. Its unique properties make it valuable for the development of new materials and chemicals.
作用機序
類似の化合物との比較
類似の化合物
類似の化合物には、以下のような他のピラゾールとピリダジンの誘導体があります。
- 「N-(1,5-ジメチル-3-オキソ-2-フェニル-2,3-ジヒドロ-1H-ピラゾール-4-イル)-1-(4-メチルフェニル)-4-オキソ-1,4-ジヒドロピリダジン-3-カルボキサミド」
- 「N-(1,5-ジメチル-3-オキソ-2-フェニル-2,3-ジヒドロ-1H-ピラゾール-4-イル)-1-(2-メチルフェニル)-4-オキソ-1,4-ジヒドロピリダジン-3-カルボキサミド」
独自性
「N-(1,5-ジメチル-3-オキソ-2-フェニル-2,3-ジヒドロ-1H-ピラゾール-4-イル)-1-(3-メチルフェニル)-4-オキソ-1,4-ジヒドロピリダジン-3-カルボキサミド」の独自性は、その特定の置換パターンとその結果としての生物活性にあります。その独特の構造は、他の類似の化合物とは異なるユニークな特性を与える可能性があります。
類似化合物との比較
Data Table: Key Structural and Functional Comparisons
生物活性
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
It features a complex structure that includes both pyrazole and pyridazine moieties, which are known for their diverse pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . For instance:
- Cell Line Studies : The compound exhibited significant cytotoxic effects against various cancer cell lines. In particular, it demonstrated an IC50 value of 12.50 µM against the SF-268 glioma cell line, indicating substantial growth inhibition .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Kinases : It has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. For example, some derivatives exhibited IC50 values as low as 0.95 nM against CDK2 .
- Induction of Apoptosis : The compound has been linked to the induction of apoptosis in cancer cells, a critical mechanism for eliminating malignant cells.
- Autophagy Modulation : Some studies suggest that certain derivatives can modulate autophagy pathways without triggering apoptosis, indicating a complex interaction with cellular survival mechanisms .
Study 1: Antitumor Activity Assessment
In a study conducted by Fan et al., various derivatives of pyrazole were synthesized and screened for antitumor activity. The study reported that specific compounds showed significant growth inhibition in A549 lung cancer cells with IC50 values ranging from 0.39 to 0.46 µM .
Study 2: CDK Inhibition
Sun et al. reported on the synthesis of pyrazole-linked compounds that inhibited CDK2 with remarkable potency (IC50 = 0.95 nM). These findings suggest that this class of compounds could serve as promising leads for developing new anticancer agents targeting cell cycle dysregulation .
Q & A
Q. What are the common synthetic routes for this compound?
The synthesis typically involves multi-step reactions, including:
- Amide bond formation : Reacting a pyrazole-4-amine derivative with a pyridazine-3-carboxylic acid using coupling agents like EDC/HOBt or DCC in anhydrous DMF .
- Condensation reactions : Employing K₂CO₃ as a base in DMF to facilitate nucleophilic substitution or cyclization steps .
- Purification : Column chromatography or recrystallization from ethanol/chloroform mixtures to isolate the final product .
Q. How is the compound characterized structurally?
Key characterization methods include:
- Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C=O: 1.21–1.23 Å), dihedral angles between aromatic rings (25–40°), and hydrogen-bonding networks (N–H···O) .
- Spectroscopy : ¹H/¹³C NMR confirms proton environments (e.g., methyl groups at δ 2.1–2.5 ppm) and carbonyl signals (δ 165–170 ppm). IR identifies stretching frequencies for amide C=O (~1680 cm⁻¹) .
- Mass spectrometry : ESI-MS provides molecular ion peaks matching the theoretical mass (e.g., m/z 420.4) .
Q. What are the recurring structural motifs observed in crystallographic studies?
- The pyrazole and pyridazine rings adopt non-planar conformations due to steric hindrance from methyl/phenyl substituents .
- Intramolecular hydrogen bonds (e.g., N–H···O) stabilize the structure, with bond distances of 1.85–2.10 Å .
- π-π stacking between phenyl and pyridazine rings (3.5–4.0 Å spacing) contributes to crystal packing .
Advanced Research Questions
Q. How can low yields in the amidation step be addressed?
- Optimize coupling agents : Replace DCC with HATU or PyBOP to enhance reactivity .
- Solvent selection : Use DMF/DCM mixtures to improve solubility of intermediates .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes at 100°C vs. 24 hours reflux) .
- Real-time monitoring : Employ TLC or HPLC to track reaction progress and isolate byproducts .
Q. How to resolve discrepancies in crystallographic data (e.g., R-factor variations)?
- Improve data quality : Use low-temperature (100 K) data collection to reduce thermal motion artifacts .
- Complementary techniques : Pair X-ray diffraction with neutron diffraction or DFT-optimized geometries to validate bond lengths/angles .
- Statistical validation : Apply Hirshfeld surface analysis to assess intermolecular interactions and refine crystal models .
Q. What computational methods predict the compound’s reactivity or bioactivity?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
- Molecular docking : Simulate interactions with biological targets (e.g., cyclooxygenase enzymes) using AutoDock Vina .
- MD simulations : Study solvation effects and stability in aqueous/organic phases using GROMACS .
Q. How to establish structure-activity relationships (SAR) for pharmacological applications?
- Analog synthesis : Modify substituents (e.g., replace 3-methylphenyl with halogenated aryl groups) and test anti-inflammatory/analgesic activity .
- Bioassays : Measure IC₅₀ values in enzyme inhibition assays (e.g., COX-1/COX-2) and correlate with electronic effects (Hammett σ values) .
- Pharmacophore modeling : Identify critical functional groups (e.g., carbonyl groups) for target binding using Schrödinger Suite .
Q. Can AI-driven models optimize synthetic pathways for this compound?
- Yes : Machine learning algorithms (e.g., Bayesian optimization) analyze reaction parameters (temperature, solvent, catalyst) to predict optimal conditions .
- Smart laboratories : Integrate AI with robotic platforms for autonomous experimentation, enabling real-time adjustments based on intermediate characterization data .
- Case study : AI reduced reaction optimization time by 70% for a related pyrazole-carboxamide derivative .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
